N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidamide
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Overview
Description
N’-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidamide is a chemical compound known for its unique structural properties and potential applications in various fields, including chemistry, biology, and industry. This compound features a benzenesulfonyl group, a trifluoromethyl group, and a fluorophenyl group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidamide typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidamide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or sulfide group.
Substitution: The trifluoromethyl and fluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfinyl or sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N’-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidamide has several scientific research applications:
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidamide involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and trifluoromethyl groups can interact with enzymes and receptors, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity to its targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(benzenesulfonyl)-2,2,2-trichloro-N’-(4-fluorophenyl)ethanimidamide
- N’-(benzenesulfonyl)-2,2,2-trichloro-N-(4-methoxyphenyl)ethanimidamide
Uniqueness
N’-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its trichloro analogs.
Properties
IUPAC Name |
N'-(benzenesulfonyl)-2,2,2-trifluoro-N-(4-fluorophenyl)ethanimidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4N2O2S/c15-10-6-8-11(9-7-10)19-13(14(16,17)18)20-23(21,22)12-4-2-1-3-5-12/h1-9H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIRBVXQSNMYALE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/N=C(\C(F)(F)F)/NC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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